Diarachidonyl diglyceride

Descripción general

Descripción

. Es una molécula lipídica importante involucrada en varios procesos biológicos, particularmente en las vías de señalización relacionadas con la inflamación y las respuestas celulares.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La diarachidonina se puede sintetizar a partir de triarachidonina mediante el tratamiento con lipasa y purificar mediante cromatografía en capa fina . El sistema de solventes utilizado para la purificación es ligroína/éter etílico/ácido acético (70:30:1), lo que permite la separación de los 1,2- y 1,3-diacilgliceroles entre sí .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial de diarachidonina no están ampliamente documentados, el enfoque general implica la hidrólisis enzimática de la triarachidonina seguida de procesos de purificación para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Enzymatic Interactions

DAG-AA serves as a substrate or modulator for multiple enzymes:

Protein Kinase C (PKC) Activation

-

Binds PKC at the cell membrane, facilitating its translocation and activation.

-

Unlike conventional DAGs, DAG-AA’s dual arachidonoyl chains enhance membrane affinity, amplifying downstream signaling in inflammation and apoptosis .

Phospholipase A₂ (PLA₂) Substrate

-

PLA₂ hydrolyzes DAG-AA, releasing arachidonic acid for prostaglandin/leukotriene synthesis.

-

This reaction is potentiated in inflammatory cells, linking DAG-AA to eicosanoid production .

Diacylglycerol Kinase (DGK) Phosphorylation

-

DGKε phosphorylates DAG-AA to phosphatidic acid (PA), a precursor for phosphatidylinositol recycling:

-

DGKε shows specificity for arachidonate-containing DAGs, influencing lipid energy homeostasis .

Inflammatory Signaling

-

DAG-AA accumulation in neutrophils correlates with cyclooxygenase (COX) and lipoxygenase (LOX) activity, driving prostaglandin E₂ (PGE₂) and leukotriene B₄ (LTB₄) synthesis .

-

NSAIDs like indomethacin increase DAG-AA levels by shunting arachidonic acid away from prostaglandin synthesis .

Membrane Remodeling

-

In ferroptosis, DAG-AA integrates into phospholipids (e.g., PC-PUFA₂), promoting membrane peroxidation and cell death .

-

PC(20:4,20:4) formation from DAG-AA alters membrane fluidity and susceptibility to oxidative damage .

Reactivity and Stability

-

Hydrolysis : Rapidly hydrolyzed by lipases in the gastrointestinal tract (>97% absorption in rats) .

-

Oxidation : Arachidonate chains undergo peroxidation, forming reactive aldehydes (e.g., 4-hydroxynonenal) that modify proteins/DNA .

Comparative Reactivity of Diglycerides

Aplicaciones Científicas De Investigación

Cellular Signaling and Inflammation

Diarachidonyl diglyceride functions as a crucial second messenger in cellular signaling pathways. It is involved in the activation of protein kinase C (PKC), an enzyme that regulates various physiological processes, including inflammation, cell growth, and differentiation. The compound's ability to modulate inflammatory responses makes it a target for research in therapeutic applications for inflammatory diseases.

- Mechanism of Action : this compound interacts with enzymes such as phospholipase A2, which releases arachidonic acid from cell membranes. Arachidonic acid is a precursor for bioactive lipids like prostaglandins and leukotrienes that are critical in inflammatory processes .

- Therapeutic Potential : Studies have indicated that this compound may have implications in treating conditions such as arthritis and asthma by influencing the synthesis of pro-inflammatory mediators.

Metabolic Disorders

Research has shown that this compound may play a role in metabolic disorders, particularly obesity and insulin resistance. It has been observed to promote adipose tissue remodeling, which can affect energy homeostasis and lipid metabolism.

- Adipose Tissue Remodeling : In animal models, this compound has been linked to changes in adipose tissue structure and function, influencing insulin sensitivity and beige adipogenesis .

Cancer Biology

This compound's effects on cell signaling pathways also extend to cancer research. Its role in modulating cell proliferation and apoptosis makes it a compound of interest in understanding tumor biology.

- Cell Growth Regulation : The compound's interaction with PKC can influence pathways that regulate cell survival and proliferation, suggesting potential applications in cancer therapies.

Neurobiology

In neurobiology, this compound has been studied for its potential effects on neuronal signaling and neuroinflammation.

- Neuronal Signaling : Research indicates that this compound may affect neurotransmitter release and neuronal excitability, contributing to our understanding of neurodegenerative diseases .

Synthesis Overview

| Method | Description |

|---|---|

| Chemical Esterification | Glycerol is reacted with arachidonic acid under specific temperature and pressure conditions. |

| Enzymatic Synthesis | Lipases can catalyze the formation of this compound from glycerol and arachidonic acid. |

Case Studies

Several studies have documented the biological activities and therapeutic potentials of this compound:

- Inflammation Modulation : A study demonstrated how neutrophils produce this compound upon stimulation with arachidonic acid, highlighting its role in inflammatory responses .

- Metabolic Impact : Another investigation into mice showed that this compound influences lipid metabolizing enzymes, suggesting its involvement in metabolic regulation .

Mecanismo De Acción

La diarachidonina ejerce sus efectos principalmente a través de su papel como diacilglicerol, que actúa como un segundo mensajero en varias vías de señalización. Activa la proteína quinasa C, que participa en la regulación de numerosos procesos celulares, incluido el crecimiento celular, la diferenciación y la apoptosis . Los objetivos moleculares incluyen la fosfolipasa C y la proteína quinasa C, que son cruciales en la vía de señalización de fosfatidilinositol .

Compuestos similares:

Dioleína: Contiene ácido oleico en lugar de ácido araquidónico.

Dilinoleína: Contiene ácido linoleico en lugar de ácido araquidónico.

1-Estearoil-2-oleoil diglicérido: Contiene ácido esteárico y ácido oleico.

Singularidad: La diarachidonina es única debido a su composición específica de ácidos grasos, que incluye ácido araquidónico en ambas posiciones. Esta composición la hace particularmente eficaz para activar la proteína quinasa C y participar en las vías de señalización inflamatoria .

Comparación Con Compuestos Similares

Diolein: Contains oleic acid instead of arachidonic acid.

Dilinolein: Contains linoleic acid instead of arachidonic acid.

1-Stearoyl-2-oleoyl diglyceride: Contains stearic acid and oleic acid.

Uniqueness: Diarachidonin is unique due to its specific fatty acid composition, which includes arachidonic acid at both positions. This composition makes it particularly effective in activating protein kinase C and participating in inflammatory signaling pathways .

Actividad Biológica

Diarachidonyl diglyceride (DAG) is a unique lipid compound derived from arachidonic acid, known for its significant biological activities. This article examines the biological activity of this compound, focusing on its formation, physiological roles, and potential applications in health and disease.

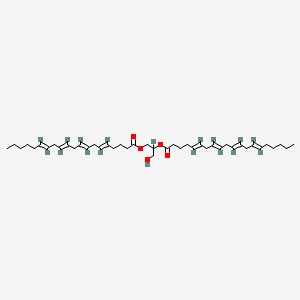

Formation and Structure

This compound is synthesized in the body through the esterification of arachidonic acid. Research indicates that neutrophils can metabolize exogenously added arachidonic acid to produce this compound, particularly in inflammatory conditions. The structure of this diglyceride has been characterized using techniques such as gas chromatography-mass spectrometry and plasma-desorption mass spectrometry, confirming its unique composition of two arachidonic acid molecules linked by a glycerol backbone .

Biological Activity

1. Inflammatory Response:

this compound plays a crucial role in modulating inflammatory responses. It is involved in the signaling pathways that lead to the production of pro-inflammatory mediators. The presence of nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to stimulate the formation of this compound, suggesting its involvement in the regulation of inflammation .

2. Antimicrobial Properties:

Studies have indicated that diacylglycerols, including this compound, exhibit antimicrobial activity against various pathogens. This property is attributed to their ability to disrupt microbial cell membranes, thereby inhibiting growth. The effectiveness of these compounds varies based on their chemical structure and hydrophilic-lipophilic balance .

3. Effects on Gut Health:

this compound may influence gut health by modulating gut microbiota composition and enhancing intestinal barrier function. Research has shown that dietary inclusion of diglycerides can lead to improved gut integrity and reduced inflammation, which are vital for maintaining overall health .

Case Studies

Case Study 1: Inflammatory Responses in Rats

A study involving rats demonstrated that the administration of this compound resulted in increased levels of inflammatory markers following carrageenan-induced inflammation. The findings suggest that this compound may enhance the inflammatory response through its metabolites .

Case Study 2: Antimicrobial Activity in Poultry

In poultry production, the inclusion of monoglycerides and diglycerides, including this compound, was found to reduce pathogenic bacteria such as E. coli and Salmonella spp. The study highlighted a significant reduction in bacterial load with dietary supplementation, indicating potential applications in animal health and food safety .

Research Findings

Research has focused on various aspects of this compound's biological activity:

- Inflammation: Increased production during inflammatory states suggests a dual role in both promoting and resolving inflammation.

- Antimicrobial Effects: Effective against a range of pathogens, making it a candidate for use in food preservation and animal feed additives.

- Gut Health: Positive effects on gut microbiota diversity and integrity have been observed with dietary supplementation.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

[3-hydroxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXRWZPVZULNCQ-UXMFVEJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC(CO)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H68O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82231-61-6 | |

| Record name | Diarachidonyl diglyceride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diarachidonin influence prostaglandin E2 production in the kidney?

A: Research indicates that diarachidonin effectively stimulates the production of prostaglandin E2 (PGE2) in rabbit kidney medulla slices []. This effect was observed to be dose-dependent, with higher concentrations of diarachidonin leading to a greater increase in PGE2 synthesis. Notably, diarachidonin's impact on PGE2 production was found to be significantly stronger than that of arachidonic acid, exceeding it by twofold at comparable concentrations [].

Q2: What is the proposed mechanism behind diarachidonin's effect on PGE2 synthesis?

A: The study suggests that diarachidonin's ability to stimulate PGE2 production is not reliant on the activation of phospholipase A2, including the phosphatidic acid-specific isoform []. This conclusion is drawn from the observation that EGTA, a calcium chelator known to inhibit phospholipase A2, did not hinder diarachidonin-induced PGE2 formation. Instead, the researchers propose an alternative mechanism: diarachidonin might be metabolized by diacylglycerol and monoacylglycerol lipases to release arachidonic acid, which then acts as a substrate for PGE2 synthesis []. This proposed pathway suggests a sequential action of lipases in mediating diarachidonin's effect on PGE2 production.

Q3: Does diarachidonin interact with calcium and phospholipid-dependent protein kinase?

A: Yes, diarachidonin demonstrates a significant ability to activate calcium and phospholipid-dependent protein kinase (protein kinase C) []. This activation is achieved through a unique mechanism: diarachidonin increases the enzyme's affinity for phospholipids and simultaneously decreases the required concentration of calcium ions (Ca2+) for activation, bringing it down to the micromolar range []. Interestingly, diarachidonin's efficacy in this activation is directly related to the presence of unsaturated fatty acids, particularly at the second position of its glycerol backbone. Diacylglycerols with unsaturated fatty acids like diolein, dilinolein, and diarachidonin itself showed the most potent activation []. This finding suggests a potential link between diarachidonin, protein kinase C activation, and the broader cellular process of phosphatidylinositol turnover.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.